

Application Notes & Protocols: Leveraging 2-Nitro-1H-Pyrrole as a Versatile Synthetic Intermediate

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Compound of Interest

Compound Name: *2-nitro-1H-pyrrole*

Cat. No.: *B1201783*

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Introduction: The Strategic Value of 2-Nitro-1H-Pyrrole

In the landscape of modern organic synthesis and medicinal chemistry, the pyrrole nucleus is a cornerstone, forming the structural core of countless natural products, pharmaceuticals, and advanced materials.^{[1][2]} Among its many derivatives, **2-nitro-1H-pyrrole** stands out as a particularly valuable and versatile synthetic intermediate. Its utility stems from two key features: the profound electronic influence of the C2-nitro group and the inherent reactivity of the pyrrole ring.

The potent electron-withdrawing nature of the nitro group fundamentally alters the reactivity of the pyrrole scaffold. It deactivates the ring towards electrophilic attack while simultaneously activating it for nucleophilic aromatic substitution—a mode of reactivity not typically accessible for the parent pyrrole.^{[3][4]} Furthermore, the nitro group itself is a synthetic chameleon, amenable to a wide range of transformations, most notably its reduction to the corresponding amine. This conversion dramatically shifts the electronic properties from strongly withdrawing to strongly donating, unlocking a different spectrum of chemical reactivity.

These characteristics make **2-nitro-1H-pyrrole** a strategic linchpin in multi-step syntheses, enabling the construction of complex, highly functionalized pyrrole derivatives. Its application is

particularly notable in the synthesis of marine natural products with intriguing biological activities, such as the heronapyrrole family of antibiotics.^{[5][6][7]} This guide provides an in-depth exploration of the synthesis, reactivity, and strategic application of **2-nitro-1H-pyrrole**, complete with detailed protocols for key transformations.

Physicochemical Properties of 2-Nitro-1H-Pyrrole

IUPAC Name	2-nitro-1H-pyrrole ^[8]
CAS Number	5919-26-6
Molecular Formula	C ₄ H ₄ N ₂ O ₂ ^[8]
Molecular Weight	112.09 g/mol ^[8]
Appearance	Solid
Storage	Store at 2-8°C, sealed in a dry environment

Part 1: Synthesis of 2-Nitro-1H-Pyrrole via Electrophilic Nitration

The most direct route to **2-nitro-1H-pyrrole** is the electrophilic nitration of pyrrole. Due to the high reactivity of the electron-rich pyrrole ring, which is prone to polymerization under harsh acidic conditions, mild nitrating agents are required. A standard and effective method employs nitric acid in acetic anhydride, which generates the acetyl nitrate electrophile in situ.

Causality of Regioselectivity: Electrophilic attack on pyrrole occurs preferentially at the C2 (α) position rather than the C3 (β) position.^{[9][10]} This preference is dictated by the superior stability of the cationic intermediate (the sigma complex) formed during the reaction. Attack at C2 allows the positive charge to be delocalized over three atoms, including the nitrogen, resulting in three significant resonance structures. In contrast, attack at C3 yields a less stable intermediate with only two resonance contributors.^[9]

Experimental Protocol 1: Synthesis of 2-Nitro-1H-Pyrrole

This protocol details the nitration of pyrrole using nitric acid and acetic anhydride at low temperatures.

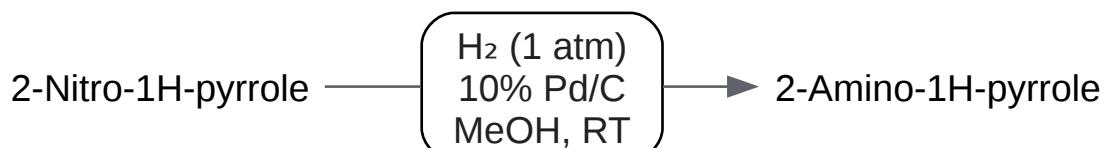
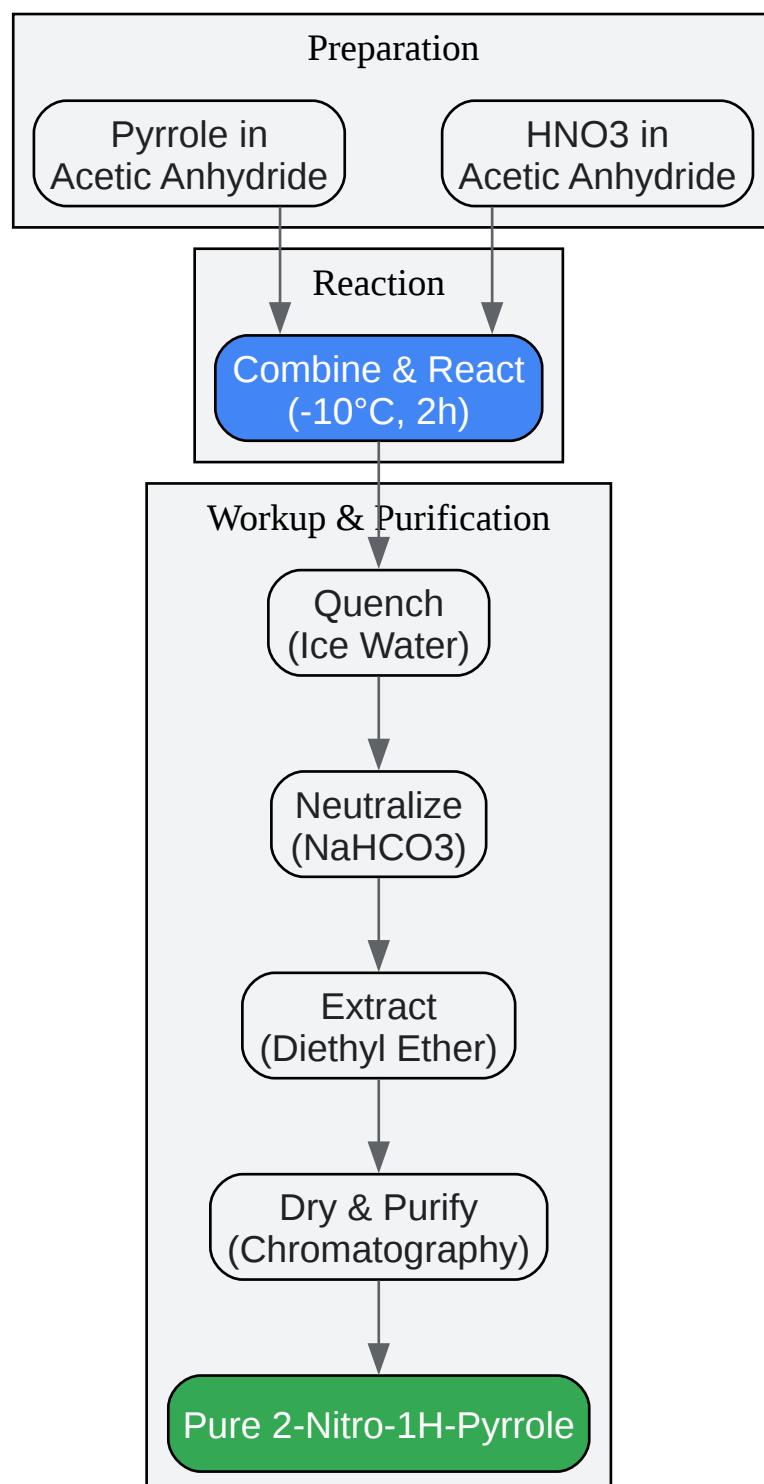
Materials:

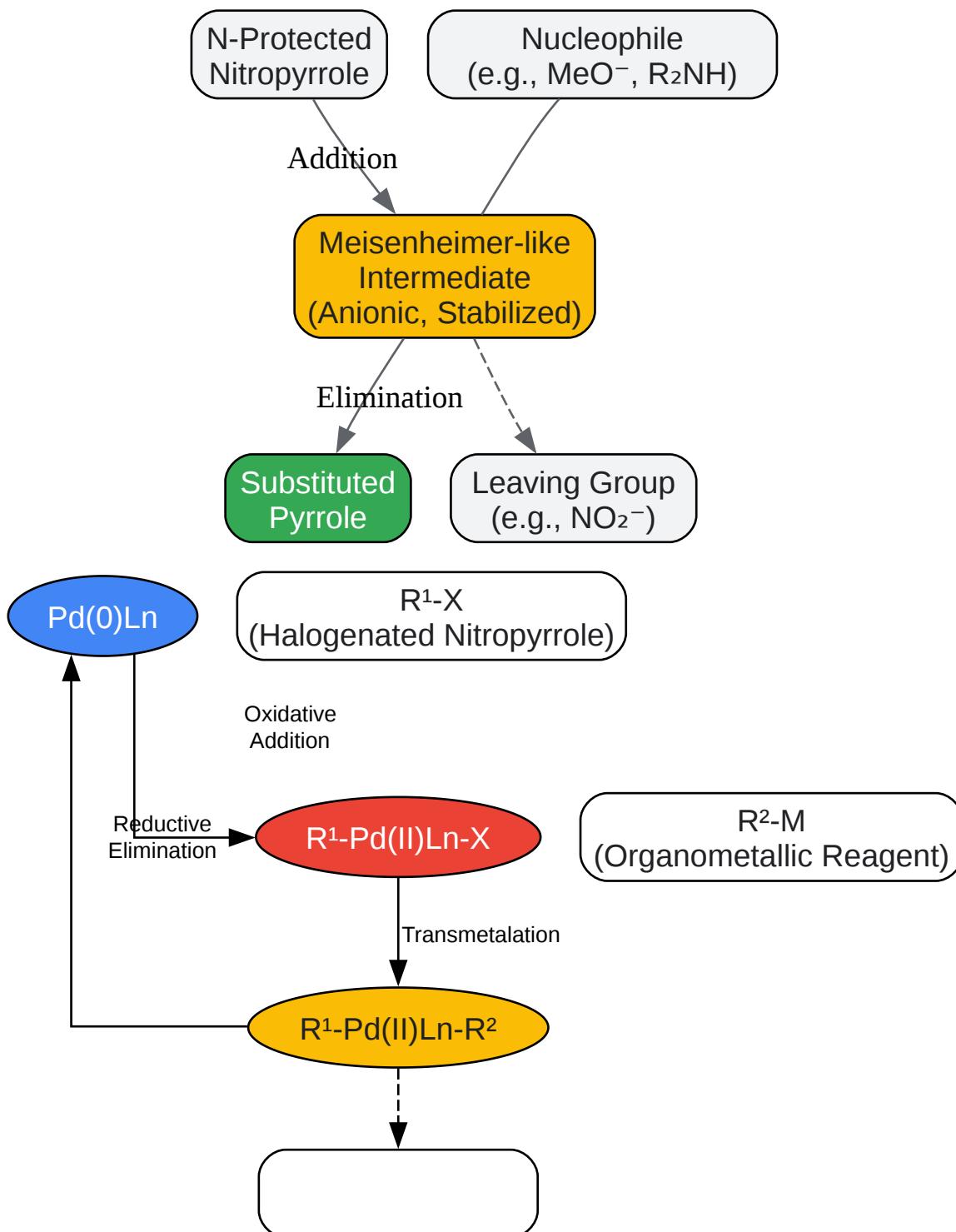
- Pyrrole
- Acetic anhydride
- Fuming nitric acid ($\geq 90\%$)
- Diethyl ether
- Saturated sodium bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Ice-salt bath
- Three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel

Procedure:

- Preparation: In a 250 mL three-neck round-bottom flask, prepare a solution of freshly distilled pyrrole (e.g., 3.35 g, 50 mmol) in acetic anhydride (100 mL).
- Cooling: Cool the solution to $-10\text{ }^\circ\text{C}$ using an ice-salt bath with constant stirring. It is crucial to maintain this temperature to minimize side reactions and polymerization.
- Nitrating Agent Preparation: In a separate flask, cautiously prepare the nitrating agent by slowly adding fuming nitric acid (e.g., 3.5 mL, ~ 75 mmol) to acetic anhydride (25 mL) while cooling in an ice bath to maintain a temperature below $10\text{ }^\circ\text{C}$.
- Addition: Add the prepared nitrating solution dropwise to the stirred pyrrole solution over 30-45 minutes, ensuring the internal temperature does not rise above $-5\text{ }^\circ\text{C}$.

- Reaction: After the addition is complete, continue stirring the reaction mixture at -10 °C for an additional 2 hours.
- Quenching: Carefully pour the reaction mixture onto crushed ice (approx. 300 g) in a large beaker and stir until the ice has melted.
- Neutralization & Extraction: Slowly neutralize the aqueous solution by adding solid sodium bicarbonate or a saturated NaHCO₃ solution until the effervescence ceases (pH ~7-8). Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 100 mL).
- Washing & Drying: Combine the organic extracts and wash successively with water (100 mL) and brine (100 mL). Dry the organic layer over anhydrous MgSO₄.
- Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield **2-nitro-1H-pyrrole** as a solid.





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